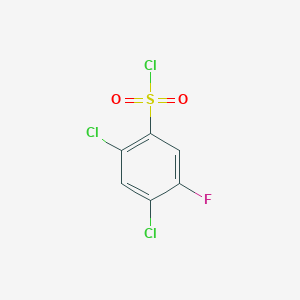

2,4-Dichloro-5-fluorobenzenesulfonyl chloride

Descripción

Propiedades

IUPAC Name |

2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMMZABUTDMFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378838 | |

| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874773-65-6 | |

| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzenesulfonyl chloride (CAS No. 874773-65-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-dichloro-5-fluorobenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride of interest in medicinal chemistry and organic synthesis. As a reactive building block, its utility lies in the facile introduction of the 2,4-dichloro-5-fluorobenzenesulfonyl moiety, a functional group with potential to modulate the physicochemical and pharmacological properties of target molecules. This document delves into its synthesis, chemical properties, reactivity, and safe handling, offering a foundational resource for its application in research and development.

Chemical Identity and Physicochemical Properties

2,4-Dichloro-5-fluorobenzenesulfonyl chloride is a polysubstituted benzene derivative containing three electron-withdrawing halogen atoms and a highly reactive sulfonyl chloride group. These features govern its chemical behavior and potential applications.

| Property | Value | Source(s) |

| CAS Number | 874773-65-6 | [1] |

| Molecular Formula | C₆H₂Cl₃FO₂S | [1] |

| Molecular Weight | 263.50 g/mol | [2] |

| Physical State | Liquid (at standard conditions) | [1] |

| Boiling Point | Data not available; estimated to be >200 °C at atmospheric pressure | N/A |

| Melting Point | Not applicable (liquid at room temperature) | [1] |

| Density | Data not available | N/A |

| Solubility | Reacts with water. Soluble in aprotic organic solvents (e.g., chloroform, dichloromethane, THF). | [1] |

Structure:

Caption: Chemical structure of 2,4-dichloro-5-fluorobenzenesulfonyl chloride.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Chlorosulfonylation

The reaction proceeds via an electrophilic aromatic substitution, where chlorosulfonic acid serves as both the solvent and the electrophilic reagent. The regioselectivity is directed by the existing substituents on the benzene ring. The fluorine atom is a moderately activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. The sulfonation is expected to occur at the position that is sterically accessible and electronically favored.

Caption: Proposed synthesis of 2,4-dichloro-5-fluorobenzenesulfonyl chloride.

Exemplary Experimental Protocol (Adapted from a related procedure)

This protocol is based on the established synthesis of 2,4-dichlorobenzenesulfonyl chloride from 1,3-dichlorobenzene and should be optimized for the specific starting material.[3]

Materials:

-

1,3-Dichloro-4-fluorobenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Chloroform (or another suitable aprotic solvent)

-

Crushed ice

-

Deionized water

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved).

-

Charge the flask with chloroform and cool to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (approximately 4-5 molar equivalents) to the cooled chloroform.

-

Once the addition is complete and the mixture is homogeneous, add 1,3-dichloro-4-fluorobenzene (1 molar equivalent) dropwise from the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. This step is highly exothermic and will generate a significant amount of HCl gas.

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-fluorobenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation if necessary.

Causality in Experimental Design:

-

Low Temperature: The initial reaction is performed at low temperature to control the exothermicity of mixing chlorosulfonic acid and to prevent undesired side reactions.

-

Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material.

-

Ice Quench: The reaction is quenched on ice to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.

-

Aqueous Workup: Washing with water and brine removes any remaining acid and water-soluble byproducts.

Reactivity and Applications in Drug Discovery

The primary utility of 2,4-dichloro-5-fluorobenzenesulfonyl chloride lies in its ability to act as an electrophile in reactions with nucleophiles, most notably amines, to form sulfonamides.

Synthesis of Sulfonamides

The reaction of 2,4-dichloro-5-fluorobenzenesulfonyl chloride with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily affords the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active compounds.

Caption: General reaction scheme for the synthesis of sulfonamides.

Exemplary Protocol for Sulfonamide Synthesis:

-

Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,4-dichloro-5-fluorobenzenesulfonyl chloride (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

Rationale for the 2,4-Dichloro-5-fluoro Substitution Pattern in Medicinal Chemistry

While specific examples of drugs containing the 2,4-dichloro-5-fluorobenzenesulfonyl moiety are not prominent in the literature, the inclusion of fluorine and chlorine atoms on a phenyl ring is a common strategy in drug design for several reasons:

-

Modulation of Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The calculated LogP for a related isomer, 2,4-dichloro-3-fluorobenzenesulfonyl chloride, is 3.06, indicating significant lipophilicity.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[4]

-

Enhanced Binding Affinity: The highly electronegative fluorine atom can engage in favorable interactions with target proteins, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[4]

-

Conformational Control: The steric bulk and electronic properties of the chlorine and fluorine atoms can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 2,4-dichloro-5-fluorobenzenesulfonyl chloride is not publicly available, the following are predicted characteristic signals based on the structure and data from analogous compounds.

-

¹H NMR: The molecule has two aromatic protons. Due to the complex coupling with each other and with the fluorine atom, they would likely appear as two distinct doublets of doublets in the downfield region (approximately 7.5-8.5 ppm).

-

¹³C NMR: Approximately six signals would be expected in the aromatic region (110-150 ppm). The carbons directly bonded to fluorine would show a large C-F coupling constant.

-

¹⁹F NMR: A single resonance would be expected, with coupling to the adjacent aromatic protons.

-

IR Spectroscopy: Characteristic strong absorption bands for the sulfonyl chloride group would be expected around 1370-1390 cm⁻¹ (asymmetric SO₂ stretch) and 1170-1190 cm⁻¹ (symmetric SO₂ stretch).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Safety, Handling, and Storage

2,4-Dichloro-5-fluorobenzenesulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification: [1]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314).

-

Eye Damage/Irritation: Causes serious eye damage (H318).

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

-

Reactivity: Reacts with water, generating heat and toxic gases (e.g., HCl).[1]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator.

Handling and Storage:

-

Handle only in a well-ventilated fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Keep away from moisture, heat, sparks, and open flames.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Incompatible with bases and strong oxidizing agents.[1]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

The material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[1]

Conclusion

2,4-Dichloro-5-fluorobenzenesulfonyl chloride is a reactive chemical intermediate with significant potential for use in the synthesis of novel sulfonamides for drug discovery and other applications. Its synthesis can be reasonably achieved through the chlorosulfonylation of 1,3-dichloro-4-fluorobenzene. The presence of the dichloro-fluoro substitution pattern offers medicinal chemists a tool to fine-tune the properties of lead compounds. Due to its hazardous nature, strict adherence to safety protocols is essential when handling and using this reagent. This guide provides a foundational understanding to enable its safe and effective use in the laboratory.

References

- Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. CN103274929A. ()

- Google Patents. Process for preparing fluorobenzene-sulfonyl fluorides. EP0032077A1. ()

- Google Patents. Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. CN107118096B. ()

-

Eureka | Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. ([Link])

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101066943A. ()

-

PubChem. Compound Summary for 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. ([Link])

-

Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. ([Link])

-

ScienceDirect. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ([Link])

-

PubMed. The role of fluorine in medicinal chemistry. ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2,4-Dichloro-5-fluoropyrimidine: Properties, Applications, and Supply. ([Link])

-

ResearchGate. Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. ([Link])

-

PubChem. Compound Summary for 2,4-Difluorobenzenesulfonyl Chloride. ([Link])

-

OMICS International. Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. ([Link])

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. ([Link])

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ([Link])

-

Royal Society of Chemistry. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. ([Link])

-

Fonderpharm. Pharmaceutical intermediates. ([Link])

-

NIST WebBook. 2-Thiophenesulfonyl chloride. ([Link])

-

PubChem. Compound Summary for 4-Chlorobenzenesulfonyl chloride. ([Link])

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorobenzenesulfonyl Chloride

This guide provides a comprehensive overview of the synthesis of 2,4-dichloro-5-fluorobenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: Strategic Importance of 2,4-Dichloro-5-fluorobenzenesulfonyl Chloride

2,4-Dichloro-5-fluorobenzenesulfonyl chloride is a valuable building block in organic synthesis, primarily utilized in the preparation of a variety of biologically active molecules. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and sulfonyl chloride moieties, provides multiple reaction sites for the construction of complex molecular architectures. The sulfonyl chloride group is a versatile functional group that readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic esters, respectively. These structural motifs are prevalent in a wide range of therapeutic agents and agricultural products.

The Synthetic Pathway: Chlorosulfonation of 1,3-Dichloro-4-fluorobenzene

The most direct and industrially viable route to 2,4-dichloro-5-fluorobenzenesulfonyl chloride is the electrophilic aromatic substitution of 1,3-dichloro-4-fluorobenzene with chlorosulfonic acid. This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

Mechanistic Insights and Regioselectivity

The success of this synthesis hinges on the regioselective introduction of the chlorosulfonyl group. The starting material, 1,3-dichloro-4-fluorobenzene, possesses three halogen substituents that influence the position of electrophilic attack. Both chlorine and fluorine atoms are ortho-, para-directing groups due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, they are also deactivating groups due to their inductive electron-withdrawing effect.

In this specific case, the fluorine atom is a more activating (or less deactivating) ortho-, para-director compared to the chlorine atoms. Therefore, the position of electrophilic attack is primarily dictated by the fluorine substituent. The positions ortho to the fluorine are at C3 and C5, and the para position is at C1. Since the C1 and C3 positions are already substituted, the incoming electrophile will be directed to the C5 position. This leads to the desired product, 2,4-dichloro-5-fluorobenzenesulfonyl chloride.

Figure 1: Overall reaction scheme for the synthesis of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established methods for chlorosulfonation of aromatic compounds. Researchers should perform a small-scale trial to optimize conditions.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 1,3-Dichloro-4-fluorobenzene | Starting Material |

| Chlorosulfonic acid | Chlorosulfonating Agent |

| Dichloromethane (DCM) | Solvent |

| Ice-water bath | Temperature Control |

| Magnetic stirrer and stir bar | Agitation |

| Round-bottom flask | Reaction Vessel |

| Dropping funnel | Controlled Addition |

| Gas trap (e.g., with NaOH solution) | Neutralize HCl gas |

| Separatory funnel | Liquid-liquid Extraction |

| Anhydrous sodium sulfate | Drying Agent |

| Rotary evaporator | Solvent Removal |

Reaction Procedure

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Steps:

-

Reaction Setup: In a well-ventilated fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap containing a sodium hydroxide solution to neutralize the hydrogen chloride gas evolved during the reaction. Place the flask in an ice-water bath.

-

Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 5 equivalents). Begin stirring and cool the acid to 0-5 °C. Add 1,3-dichloro-4-fluorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step should be performed with extreme caution as the quenching of chlorosulfonic acid is highly exothermic.

-

Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-dichloro-5-fluorobenzenesulfonyl chloride.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.

Characterization of 2,4-Dichloro-5-fluorobenzenesulfonyl Chloride

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Property | Value |

| CAS Number | 874773-65-6[1] |

| Molecular Formula | C₆H₂Cl₃FO₂S[1] |

| Molecular Weight | 263.50 g/mol |

| Appearance | Colorless to light yellow solid or liquid |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two doublets in the aromatic region. The proton at C6 will appear as a doublet due to coupling with the fluorine atom. The proton at C3 will also appear as a doublet.

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) around 1380 and 1180 cm⁻¹. Other notable peaks will include C-Cl, C-F, and aromatic C-H stretching and bending vibrations.

Safety and Handling

Extreme caution must be exercised when handling the reagents and product involved in this synthesis.

-

Chlorosulfonic Acid: Is a highly corrosive and toxic substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

2,4-Dichloro-5-fluorobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] It is moisture-sensitive and will react with water to produce hydrochloric acid and the corresponding sulfonic acid.[1]

-

Hydrogen Chloride Gas: A toxic and corrosive gas is evolved during the reaction. Ensure the reaction is performed in a fume hood with an adequate gas trap.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles and a face shield

-

Chemical-resistant gloves (e.g., neoprene or nitrile)

-

A flame-retardant lab coat

-

Closed-toe shoes

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An emergency safety shower and eyewash station should be readily accessible.

Conclusion

The synthesis of 2,4-dichloro-5-fluorobenzenesulfonyl chloride via chlorosulfonation of 1,3-dichloro-4-fluorobenzene is a robust and direct method. A thorough understanding of the reaction mechanism, particularly the directing effects of the halogen substituents, is crucial for predicting the outcome. Strict adherence to safety protocols is paramount due to the hazardous nature of the chemicals involved. This guide provides a solid foundation for researchers to successfully and safely synthesize this important chemical intermediate.

References

Sources

The Precarious Case of Sulfonyl Chlorides: A Technical Guide to Understanding and Mitigating Moisture Sensitivity

For the modern researcher, scientist, and drug development professional, sulfonyl chlorides are indispensable reagents. Their high reactivity makes them powerful intermediates in the synthesis of a vast array of molecules, most notably the sulfonamide functional group present in numerous pharmaceuticals.[1][2] However, this same reactivity is the source of their principal vulnerability: a pronounced sensitivity to moisture. This guide provides an in-depth exploration of the hydrolytic instability of sulfonyl chlorides, offering field-proven insights into the underlying mechanisms, influencing factors, and practical strategies for handling, storage, and analysis to ensure the integrity of these critical reagents.

The Inevitable Reaction: Understanding the Hydrolysis of Sulfonyl Chlorides

The core of the moisture sensitivity issue lies in the susceptibility of the sulfonyl chloride functional group to nucleophilic attack by water. This reaction, known as hydrolysis, leads to the decomposition of the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid.[3][4]

CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl [3]

This degradation is not merely a loss of the desired reagent; the generation of corrosive HCl gas can damage equipment and pose safety hazards, while the resulting sulfonic acid can complicate reaction workups and introduce impurities.[3]

The Mechanism of Hydrolysis

The hydrolysis of sulfonyl chlorides proceeds through a nucleophilic substitution reaction at the electrophilic sulfur atom. Water, acting as a nucleophile, attacks the sulfur, leading to the displacement of the chloride ion.[3] This process is a classic example of an electrophilic substitution at the sulfonyl group.[3]

For alkanesulfonyl chlorides with at least one hydrogen on the carbon adjacent to the sulfonyl group, the mechanism can be more complex and pH-dependent. At lower pH, the reaction is a direct nucleophilic attack on the sulfonyl chloride. However, at higher pH, the reaction can proceed through a rate-determining attack by hydroxide to form a sulfene intermediate, which is then rapidly trapped by water.[5]

Caption: Generalized mechanism for the hydrolysis of a sulfonyl chloride.

Factors Influencing the Stability of Sulfonyl Chlorides

The rate of hydrolysis and overall stability of a sulfonyl chloride is not uniform across all members of this class of compounds. Several factors, both electronic and steric, play a crucial role.

Electronic Effects

The electronic nature of the 'R' group attached to the sulfonyl chloride significantly impacts its stability. A comprehensive study on the solvolysis of a series of 4-X-benzenesulfonyl chlorides demonstrated that substituents influence the positive charge on the sulfur atom, which in turn affects the rate of nucleophilic attack.[6]

Steric Hindrance

Steric bulk around the sulfonyl chloride group can physically impede the approach of a water molecule, thereby slowing the rate of hydrolysis. This is a key consideration in the design and handling of more complex sulfonyl chlorides.

Structural Class: Aromatic vs. Aliphatic vs. Heteroaromatic

The nature of the carbon framework to which the sulfonyl chloride is attached has a profound impact on its stability.

-

Aromatic Sulfonyl Chlorides: While still moisture-sensitive, many common aromatic sulfonyl chlorides are relatively manageable.

-

Aliphatic Sulfonyl Chlorides: Simple alkanesulfonyl chlorides are generally highly reactive and prone to rapid hydrolysis.[5]

-

Heteroaromatic Sulfonyl Chlorides: This class exhibits a wide range of stabilities, often dictated by the nature and position of heteroatoms within the aromatic ring. A systematic study of over 200 heteroaromatic sulfonyl halides revealed several decomposition pathways, including hydrolysis and formal SO₂ extrusion.[7][8]

The stability of isomeric pyridinesulfonyl chlorides, for example, follows the trend: β-isomers > α-isomers > γ-isomers.[7] Pyridine-4-sulfonyl chloride is often too unstable to be isolated.[7] In contrast, pyridine-3-sulfonyl chloride is significantly more stable.[7] For many unstable heteroaromatic sulfonyl chlorides, the corresponding sulfonyl fluorides offer a more stable, albeit less reactive, alternative.[7][8]

| Class of Sulfonyl Chloride | General Stability Trend | Primary Decomposition Pathway(s) | Reference |

| Benzenesulfonyl Chlorides | Generally manageable with standard precautions | Hydrolysis | [6] |

| Alkanesulfonyl Chlorides | Highly reactive | Hydrolysis (can involve sulfene intermediates) | [5] |

| Pyridine-2-sulfonyl Chlorides | Unstable, stabilized by bulky substituents | SO₂ Extrusion | [7] |

| Pyridine-3-sulfonyl Chlorides | Relatively stable | Hydrolysis | [7][8] |

| Pyridine-4-sulfonyl Chlorides | Very unstable | SO₂ Extrusion | [7][8] |

| Diazine-derived Sulfonyl Chlorides | Generally low stability | SO₂ Extrusion | [7][8] |

| Furan- and Thiophene-derived Sulfonyl Chlorides | Slow decomposition | Hydrolysis (thiophene), complex decomposition (furan) | [7] |

| Pyrazole- and Imidazole-derived Sulfonyl Chlorides | Generally stable | Hydrolysis | [7] |

Best Practices for Handling and Storage

Given their inherent moisture sensitivity, the proper handling and storage of sulfonyl chlorides are paramount to preserving their quality and ensuring experimental success.

Storage Recommendations

-

Airtight Containers: Store sulfonyl chlorides in tightly sealed, moisture-proof containers.[3]

-

Inert Atmosphere: For particularly sensitive compounds, blanketing the container with an inert gas such as nitrogen or argon is highly recommended.[3]

-

Cool and Dry Environment: Storage in a cool, dry, and well-ventilated area is crucial.[3] Refrigeration (2-8 °C) is often recommended.

-

Desiccants: Storing containers of sulfonyl chlorides within a larger secondary container or a desiccator containing a suitable desiccant like silica gel or calcium chloride can provide an additional layer of protection against ambient moisture.[9][10][11]

Handling Procedures

-

Work in a Dry Environment: Whenever possible, handle sulfonyl chlorides in a glove box or under a stream of inert gas.

-

Use Dry Equipment and Solvents: Ensure all glassware, syringes, and solvents are scrupulously dried before use.[3]

-

Minimize Exposure: Open containers for the shortest possible time and reseal them promptly and securely.[3] For larger quantities, consider aliquoting into smaller, single-use containers.

Caption: Recommended workflow for handling moisture-sensitive sulfonyl chlorides.

Experimental Protocols for Assessing Stability and Purity

Regularly assessing the purity of sulfonyl chlorides, especially those that have been in storage for some time, is a critical aspect of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and rapid technique for assessing the purity of a sulfonyl chloride.[12] The presence of the corresponding sulfonic acid, a byproduct of hydrolysis, can often be detected by the appearance of new signals or a change in the integration of existing signals.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: In a dry NMR tube, dissolve a small amount (5-10 mg) of the sulfonyl chloride in a dry, deuterated solvent (e.g., CDCl₃, THF-d₈). Ensure the solvent is from a fresh, sealed bottle or has been appropriately dried.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: Carefully integrate the peaks corresponding to the sulfonyl chloride and compare them to any impurity peaks. The sulfonic acid will typically have a broad peak for the acidic proton and shifts in the signals of the adjacent protons compared to the sulfonyl chloride.

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are valuable for detecting and quantifying impurities.[12][13]

Considerations for Chromatographic Analysis:

-

Derivatization: Due to the reactivity of sulfonyl chlorides, derivatization to a more stable sulfonamide by reacting with a suitable amine may be necessary before analysis, particularly for GC-MS, to prevent degradation in the injector port.[13]

-

HPLC Method: Reversed-phase HPLC using a water/acetonitrile or water/methanol mobile phase is a common method. A UV detector is typically used.[13]

Conclusion

The utility of sulfonyl chlorides in pharmaceutical and chemical research is undeniable. However, their inherent sensitivity to moisture necessitates a thorough understanding of their chemistry and a disciplined approach to their handling and storage. By appreciating the mechanisms of hydrolysis, recognizing the factors that influence stability, and implementing rigorous handling and analytical protocols, researchers can ensure the integrity of these valuable reagents and, consequently, the reliability and success of their synthetic endeavors.

References

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.[Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.[Link]

-

Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.[Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.[Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.[Link]

-

Sulfonyl halide. Wikipedia.[Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.[Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe.[Link]

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.[Link]

-

Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.[Link]

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.[Link]

-

How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.[Link]

-

Comprehensive Guide to Desiccant Types & Their Effectiveness. sorbeadindia.com.[Link]

-

Selecting Desiccant Guide. AGM Container Controls.[Link]

-

Desiccants for in-box usage and shipping container transport. Absortech.[Link]

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. desiccantpak.com [desiccantpak.com]

- 10. agmcontainer.com [agmcontainer.com]

- 11. absortech.com [absortech.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Enduring Significance of the Sulfonamide Scaffold

An In-Depth Technical Guide to the Starting Materials for Novel Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Its unique combination of properties—strong electron-withdrawing character, metabolic stability, and its ability to act as a hydrogen bond donor and acceptor—has cemented its role as a privileged scaffold in drug design.[1] From the first antibacterial Prontosil to contemporary treatments for cancer, epilepsy, and arthritis, the sulfonamide motif is a recurring feature in a vast array of clinically successful pharmaceuticals.[2]

The continued exploration of novel chemical space necessitates the development of innovative and versatile methods for sulfonamide synthesis. This pursuit is driven by the need to overcome the limitations of classical synthetic routes, improve functional group tolerance, and enable the late-stage functionalization of complex molecules. This guide provides an in-depth analysis of the core starting materials, from traditional precursors to the advanced reagents that are enabling the next generation of sulfonamide synthesis. We will explore the causality behind the evolution of these synthetic strategies, providing researchers with the foundational knowledge to select the optimal starting materials for their specific drug discovery challenges.

The Archetypal Disconnection: Sulfonyl Halides and Amines

The most classic and widely employed method for constructing the sulfonamide S-N bond is the reaction between a sulfonyl halide (most commonly a sulfonyl chloride) and a primary or secondary amine.[1] This approach is fundamentally robust, often providing high yields, and its starting materials are, in many cases, commercially available at low cost.[1]

The Sulfur Electrophile: Sulfonyl Chlorides

Sulfonyl chlorides are powerful electrophiles that readily react with amine nucleophiles, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Synthesis of Sulfonyl Chlorides:

-

Direct Chlorosulfonation: This is the traditional industrial method, involving the reaction of an aromatic compound with chlorosulfonic acid. While effective for simple, electron-rich arenes, the conditions are exceptionally harsh (highly acidic, strongly oxidizing), which severely limits its use with sensitive or electron-deficient substrates.[1][3]

-

Oxidative Chlorination of Thiols: A milder and more versatile alternative involves the oxidation of thiols or disulfides. Reagent systems like N-chlorosuccinimide (NCS) in the presence of a chloride source or a combination of H₂O₂ and SOCl₂ can convert a wide range of thiols into the corresponding sulfonyl chlorides, significantly broadening the accessible chemical space.[4]

Causality and Limitations: The reliance on sulfonyl chlorides, despite their utility, presents significant drawbacks. Their high reactivity makes them sensitive to moisture, and the harsh conditions often required for their synthesis are incompatible with many functional groups essential for complex drug candidates.[2] This fundamental limitation has been the primary driver for the development of alternative sulfur electrophiles.

The Nitrogen Nucleophile: Amines and Ammonia Surrogates

The amine component offers vast structural diversity. A wide array of primary and secondary aliphatic and aromatic amines are readily available starting materials.[5] However, the synthesis of primary sulfonamides (R-SO₂NH₂) presents a unique challenge due to the difficulty of handling gaseous ammonia. This has led to the use of ammonia surrogates, such as protected amines or ammonium salts, which require an additional deprotection step, reducing overall efficiency.[2]

Evolving the Sulfur Electrophile: Beyond Sulfonyl Chlorides

To address the stability and reactivity issues of sulfonyl chlorides, researchers have developed a suite of alternative S(VI) electrophiles. These reagents offer improved stability, tunable reactivity, and greater functional group compatibility.

Sulfonyl Fluorides and SuFEx Chemistry

Sulfonyl fluorides have emerged as highly attractive alternatives to sulfonyl chlorides. The term "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, introduced by Sharpless, highlights their unique reactivity profile.[1]

Key Advantages:

-

Enhanced Stability: Sulfonyl fluorides are significantly more stable to hydrolysis and ambient conditions compared to their chloride counterparts.

-

Tunable Reactivity: While stable, their reactivity can be "unlocked" using specific activators, such as Lewis acids (e.g., Ca(NTf₂)₂) or organic bases, allowing for controlled reactions with nucleophiles.[4] This provides a wider window for selective synthesis in the presence of other sensitive functional groups.

Activated Sulfonate Esters

Another strategy involves the use of sulfonic acids activated as esters with good leaving groups. For instance, 4-nitrophenyl sulfonates can serve as effective starting materials for sulfonamide synthesis at room temperature, reacting with a broad range of amines.[4] This method circumvents the need to prepare and handle the more reactive sulfonyl halides.

| Reagent Class | Key Starting Material | Stability | Reactivity | Key Activators / Conditions |

| Sulfonyl Chlorides | Arenes, Thiols | Low (moisture sensitive) | High | Base (Pyridine, Et₃N) |

| Sulfonyl Fluorides | (Hetero)aryl sources | High | Tunable (Low without activation) | Lewis Acids (Ca(NTf₂)₂), Bases (DABCO)[4] |

| Activated Esters | Sulfonic Acids | Moderate | Moderate | Room temperature, basic conditions |

Table 1: Comparison of common Sulfur(VI) electrophilic starting materials.

Convergent and Novel Strategies: Expanding the Starting Material Toolbox

The most significant recent advances have moved away from the pre-functionalized sulfonyl halide paradigm towards more convergent and atom-economical strategies. These methods often build the sulfonamide linkage through multicomponent reactions or by leveraging novel catalytic cycles, starting from more fundamental precursors.

From Sulfinic Acids and Their Salts

Sodium sulfinates are versatile, bench-stable solids that serve as excellent precursors. They can be generated from various sources and participate in several powerful transformations:

-

Reductive Coupling with Nitroarenes: In a powerful convergent approach, N-arylsulfonamides can be synthesized by the coupling of sodium arylsulfinates with nitroarenes, often catalyzed by metals like iron or palladium.[1] This method cleverly uses the nitro group as a synthetic handle for the amine component.

-

Reaction with Electrophilic Amines: Primary sulfonamides can be accessed from sulfinate salts by reacting them with an electrophilic nitrogen source, such as hydroxylamine-O-sulfonic acid (HOSA).[2] However, the potential instability of these aminating reagents requires careful handling.[2]

From Thiols via Oxidative Coupling

Directly coupling thiols and amines via an oxidative process is a highly efficient strategy that avoids the isolation of intermediate sulfonyl chlorides.[6] This approach streamlines the synthetic sequence and reduces waste. Various metal catalysts and oxidants can be employed to facilitate this transformation, with the reaction conditions often determining whether a sulfenamide, sulfinamide, or the fully oxidized sulfonamide is formed.[6]

From SO₂ Surrogates: The Power of Multicomponent Reactions

Gaseous sulfur dioxide is a fundamental building block but is difficult to handle in a standard laboratory setting. This has led to the development of stable, solid SO₂ surrogates.

-

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : This bench-stable solid has revolutionized sulfonamide synthesis.[1][4] In palladium- or copper-catalyzed multicomponent reactions, DABSO can effectively insert an SO₂ unit between an aryl halide (or boronic acid) and an amine, assembling the sulfonamide in a single, highly convergent step.[1][2] This strategy exhibits exceptional functional group tolerance.

-

Potassium Metabisulfite (K₂S₂O₅) : This inexpensive inorganic salt can also serve as an SO₂ source in copper-catalyzed three-component reactions involving arylboronic acids and nitroarenes to furnish sulfonamides.[1]

From Carboxylic Acids: A Decarboxylative Strategy

One of the most innovative recent strategies involves the synthesis of sulfonamides from readily available carboxylic acids.[7] This method utilizes copper-catalyzed photoredox chemistry to achieve a decarboxylative halosulfonylation. The aromatic carboxylic acid is converted in situ to a sulfonyl chloride, which is then immediately reacted with an amine in a one-pot protocol.[7] This approach forges a powerful connection between two of the most abundant functional groups in medicinal chemistry—carboxylic acids and amines—to create the valuable sulfonamide bioisostere.[7]

Experimental Protocols and Methodologies

Protocol 1: Classical Synthesis via Sulfonyl Chloride

Reaction: 4-Methylbenzenesulfonyl chloride with Aniline

-

Dissolve aniline (1.0 eq) in pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 eq) in a minimal amount of a suitable solvent like dichloromethane or THF.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by adding 1M HCl (aq) and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-phenyl-4-methylbenzenesulfonamide. Causality: The use of pyridine acts as both the solvent and the base to neutralize the HCl generated, driving the reaction to completion. The aqueous workup removes the pyridinium hydrochloride salt and any remaining starting materials.

Protocol 2: Modern Multicomponent Synthesis Using DABSO

Reaction: Palladium-Catalyzed Aminosulfonylation of an Aryl Iodide

-

To an oven-dried reaction vessel, add the aryl iodide (1.0 eq), DABSO (1.1 eq), the desired amine (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a degassed solvent, such as dioxane or toluene.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the resulting residue by silica gel column chromatography. Self-Validation: This protocol's success relies on the effective catalytic turnover. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key oxidative addition and reductive elimination steps. The inert atmosphere is crucial to prevent catalyst degradation.

Visualization of Synthetic Pathways

Diagram 1: Overview of Sulfonamide Synthetic Strategies

Caption: Key starting material classes and their convergence through major synthetic routes to form the sulfonamide core.

Diagram 2: Classical Pathway via Sulfonyl Chloride

Caption: The traditional two-step approach to sulfonamides, highlighting the intermediate sulfonyl chloride.

Diagram 3: Modern Multicomponent Reaction Workflow

Caption: A convergent one-pot synthesis using a stable SO₂ surrogate, an aryl halide, and an amine.

Conclusion and Future Outlook

The landscape of sulfonamide synthesis has evolved dramatically. While the classic reaction of sulfonyl chlorides and amines remains a workhorse, its limitations have spurred remarkable innovation. The modern synthetic chemist now has access to a diverse portfolio of starting materials, including stable sulfonyl fluorides, versatile sulfinates, and practical SO₂ surrogates like DABSO. Groundbreaking strategies such as multicomponent reactions and decarboxylative functionalization are enabling the construction of complex sulfonamides with unprecedented efficiency and functional group tolerance. The focus has clearly shifted from linear, pre-functionalization strategies to more convergent, catalytic, and atom-economical approaches. Future developments will likely concentrate on further expanding the scope of C-H amination/sulfonamidation, leveraging photoredox and electrochemical methods, and designing novel reagents that allow for even more precise and milder installation of this vital functional group.

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 27, 2026, from [Link]

-

Abdolmohammadi, S., & Ahmadi, R. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34229-34251. Available at: [Link]

-

Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311–9316. Available at: [Link]

-

MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

-

Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Organic Letters, 24(26), 4848–4853. Available at: [Link]

- Meanwell, N. A. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. (Relevant chapter on Synthesis of Sulfonamides).

-

Save My Exams. (n.d.). Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved January 27, 2026, from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Sulfonamides

Abstract

N-substituted sulfonamides are a cornerstone in medicinal chemistry and drug development, exhibiting a vast array of biological activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Their prevalence in pharmaceuticals underscores the critical need for robust and versatile synthetic protocols. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted sulfonamides. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. We will explore both classical and modern synthetic strategies, offering detailed experimental protocols and troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R'') is a key structural motif in a multitude of clinically approved drugs.[4] Its significance stems from its ability to act as a bioisostere for other functional groups, its capacity for hydrogen bonding, and its chemical stability.[5][6][7] The substituents on the nitrogen atom (R' and R'') and the sulfur atom (R) can be readily modified, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][4] This adaptability has made N-substituted sulfonamides a privileged scaffold in drug discovery.[1]

Historically, the synthesis of sulfonamides has been dominated by the reaction of a sulfonyl chloride with a primary or secondary amine.[8] While effective, this method has limitations, particularly concerning the often harsh conditions required for the preparation of sulfonyl chlorides and the handling of gaseous ammonia for primary sulfonamides.[8] In response, a diverse array of modern synthetic methods has emerged, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.[5][8] This guide will delve into the most reliable and widely applicable of these methods.

Core Synthetic Strategies: A Comparative Overview

The choice of synthetic route for an N-substituted sulfonamide depends on several factors, including the availability of starting materials, the desired substitution pattern, and the presence of sensitive functional groups. Below, we discuss the most prevalent and effective methodologies.

The Classical Approach: Sulfonyl Chloride and Amine Coupling

This remains the most fundamental and widely practiced method for constructing the sulfonamide bond.[1][9] The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Mechanism & Rationale: The high reactivity of the sulfonyl chloride is key to this transformation. The electron-withdrawing oxygen atoms render the sulfur atom highly electrophilic, facilitating the nucleophilic attack by the amine. The choice of base is crucial; non-nucleophilic bases such as pyridine or triethylamine are commonly used to avoid competition with the amine nucleophile.

Workflow Diagram:

Caption: General workflow for the classical synthesis of N-substituted sulfonamides.

Advantages:

-

High reliability and predictability for a wide range of substrates.

-

Generally high yields.

-

Simple experimental setup.

Limitations:

-

Availability and stability of sulfonyl chlorides can be a concern.[8]

-

The synthesis of sulfonyl chlorides often requires harsh conditions (e.g., chlorosulfonic acid) that are not compatible with many functional groups.[8]

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

Recent advances have focused on developing catalytic methods that avoid the pre-functionalization required for the classical approach. These methods often involve transition metal catalysts that can facilitate the coupling of less reactive starting materials.

2.2.1. Palladium- and Nickel-Catalyzed Cross-Coupling

Inspired by the success of Buchwald-Hartwig amination, palladium- and nickel-catalyzed cross-coupling reactions have been developed for the synthesis of N-arylsulfonamides.[8] These reactions typically couple a sulfonamide with an aryl halide or pseudohalide.

Mechanism & Rationale: The catalytic cycle generally involves oxidative addition of the aryl halide to the metal center, followed by coordination of the deprotonated sulfonamide and subsequent reductive elimination to form the N-aryl sulfonamide and regenerate the catalyst. The choice of ligand is critical for the success of these reactions, as it modulates the reactivity and stability of the metal catalyst.

2.2.2. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, and it has been successfully applied to the synthesis of N-arylsulfonamides.[10][11] Modern protocols often utilize ligands to improve the reaction's efficiency and substrate scope, allowing for milder reaction conditions compared to the original harsh procedures.[10][11]

Workflow Diagram:

Caption: General workflow for the copper-catalyzed Ullmann N-arylation of sulfonamides.

The Mitsunobu Reaction: A Mild Alternative for N-Alkylation

The Mitsunobu reaction provides a powerful and mild method for the N-alkylation of sulfonamides with primary and secondary alcohols.[12][13] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, making it a valuable tool in stereoselective synthesis.[13]

Mechanism & Rationale: The reaction is a dehydrative condensation initiated by the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the sulfonamide anion.

Advantages:

-

Mild reaction conditions, compatible with a wide range of functional groups.

-

Stereospecific inversion of configuration at the alcohol center.

Limitations:

-

Stoichiometric amounts of reagents are required.

-

The byproducts (triphenylphosphine oxide and a hydrazine derivative) can sometimes complicate purification.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides via Sulfonyl Chloride and Amine Coupling

This protocol is adapted from a general procedure for the synthesis of N-substituted sulfonamides.[1]

Materials:

-

Appropriate sulfonyl chloride (1.0 mmol)

-

Appropriate amine (1.1 mmol)

-

Anhydrous pyridine (2 mL) or another suitable base like triethylamine in a solvent like dichloromethane (DCM).

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of the amine (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the sulfonyl chloride (1.0 mmol) portion-wise to the stirred solution over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Upon completion, dilute the reaction mixture with DCM (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted sulfonamide.

Self-Validation:

-

TLC Analysis: Monitor the reaction for the disappearance of the limiting reagent (usually the sulfonyl chloride) and the appearance of the product spot.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: Mitsunobu Reaction for N-Alkylation of a Sulfonamide

This protocol is based on the general principles of the Mitsunobu reaction for N-alkylation.[12]

Materials:

-

Sulfonamide (1.0 mmol)

-

Alcohol (1.2 mmol)

-

Triphenylphosphine (PPh₃) (1.5 mmol)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 mmol)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent (10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

Procedure:

-

Dissolve the sulfonamide (1.0 mmol), alcohol (1.2 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 mmol) dropwise to the stirred solution over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel. The non-polar byproducts (triphenylphosphine oxide and the hydrazine derivative) can often be separated from the more polar sulfonamide product.

Self-Validation:

-

TLC Analysis: Carefully monitor the consumption of the starting sulfonamide.

-

Characterization: Verify the structure, including the stereochemistry if applicable, using appropriate analytical techniques (NMR, MS).

Data Presentation: Comparative Table of Synthetic Methods

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Classical Coupling | Sulfonyl chloride, Amine, Base | 0 °C to RT, Inert solvent | High yields, Reliable | Requires sulfonyl chloride, Potentially harsh |

| Ullmann Condensation | Sulfonamide, Aryl halide, Cu catalyst, Ligand, Base | Elevated temp. (80-120 °C) | Good for N-arylation | High temperatures, Metal catalyst |

| Mitsunobu Reaction | Sulfonamide, Alcohol, PPh₃, DIAD/DEAD | 0 °C to RT, Inert solvent | Mild, Stereoinversion | Stoichiometric reagents, Byproduct removal |

Troubleshooting and Field-Proven Insights

-

Low Yield in Classical Coupling: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the sulfonyl chloride. If the amine is a salt (e.g., hydrochloride), an additional equivalent of base is required.

-

Difficult Purification in Mitsunobu Reaction: Triphenylphosphine oxide can be challenging to remove. It can sometimes be precipitated from the crude mixture by adding a non-polar solvent like diethyl ether or hexanes. Alternatively, using polymer-supported PPh₃ can simplify workup.

-

Inactive Catalyst in Cross-Coupling Reactions: Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation. The choice of ligand is crucial and may need to be screened for optimal results with a specific substrate pair.

Conclusion

The synthesis of N-substituted sulfonamides is a well-established field with a diverse array of reliable methods. While the classical coupling of sulfonyl chlorides and amines remains a workhorse, modern catalytic and named reactions like the Ullmann condensation and Mitsunobu reaction offer milder and more versatile alternatives. The choice of synthetic strategy should be guided by the specific target molecule and the availability of starting materials. By understanding the principles behind each method and following robust experimental protocols, researchers can confidently and efficiently synthesize a wide range of N-substituted sulfonamides for applications in drug discovery and beyond.

References

-

Bala, I. T., & Shuaibu, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1147-1158. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Egypt. J. Chem., 63(12). [Link]

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Cureus. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

Sulfonation with Inversion by Mitsunobu Reaction: An Improvement on the Original Conditions. The Journal of Organic Chemistry. [Link]

-

Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed. [Link]

-

Asymmetric reductive amination of other sulfonamides (3 a–3 p) and synthesis of drug candidates (3 q–3 s). ResearchGate. [Link]

-

Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

-

Alkylation of N H-sulfoximines under Mitsunobu-type conditions. Organic & Biomolecular Chemistry. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

-

Metal-free introduction of primary sulfonamide into electron-rich aromatics. RSC Publishing. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

-

Metal- and Solvent-Free Synthesis of N-Sulfonylformamidines. ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

-

Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]

-

New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

-

Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. RSC Publishing. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. MDPI. [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

-

Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health. [Link]

-

Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

Sources

- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Anhydrous Conditions for Sulfonyl Chloride Reactions

Welcome to the technical support guide for handling sulfonyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the moisture sensitivity of sulfonyl chlorides. Here, we will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and answer frequently asked questions to ensure the success and reproducibility of your sulfonamide and sulfonate ester syntheses.

Troubleshooting Guide: When Anhydrous Reactions Go Wrong

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of probable causes and a step-by-step solution grounded in chemical principles.

Problem 1: Low or No Yield of Desired Product (Sulfonamide/Sulfonate Ester)

You've run your reaction, but upon work-up and analysis (TLC, NMR), you see a significant amount of starting material remaining and a polar, water-soluble byproduct.

-

Probable Cause: The primary culprit is often the premature hydrolysis of the sulfonyl chloride starting material due to trace amounts of water in the reaction vessel.[1][2] Sulfonyl chlorides react with water, often vigorously, to form the corresponding sulfonic acid, which is unreactive towards your desired nucleophile (amine or alcohol).[3] This consumption of the electrophile halts the productive reaction pathway.

-

Solution & Protocol:

-

Identify the Byproduct: The sulfonic acid byproduct is highly polar and will typically remain at the baseline on a normal-phase silica TLC plate. It can be removed from your organic product through a basic aqueous wash (e.g., with NaHCO₃ solution).[4]

-

Verify Anhydrous Conditions: Before your next attempt, rigorously ensure all components of your reaction are free from water. This is the most critical step for success.[2][5]

-

Implement a Strict Anhydrous Setup Protocol: Follow the detailed protocol below for your next experiment.

-

Protocol: Setting Up a Reaction Under Strict Anhydrous Conditions

-

Glassware Preparation:

-

Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.).

-

Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is ideal) to remove adsorbed water.[5]

-

Assemble the glassware while still hot and immediately place it under an inert atmosphere (dry nitrogen or argon) by flushing the system.[6] Allow it to cool to room temperature under this inert atmosphere.

-

-

Solvent Preparation:

-

Use a freshly dried, anhydrous-grade solvent. If you are drying the solvent yourself, use an appropriate drying agent. Molecular sieves (3Å or 4Å) are excellent for many common solvents like DCM, THF, and acetonitrile.[6][7]

-

Never leave a solvent bottle open to the atmosphere. Use a syringe or cannula to transfer anhydrous solvents.

-

-

Reagent Handling:

-

Ensure your amine or alcohol nucleophile is anhydrous. If it is a solid, dry it in a vacuum desiccator.[8] If it is a liquid, consider distillation or drying over a suitable agent.

-

Sulfonyl chlorides should be handled quickly. If the container is new, it is likely sufficiently anhydrous. If it has been opened previously, consider storing it in a desiccator.[9]

-

-

Reaction Execution:

-

Maintain a positive pressure of inert gas throughout the entire reaction, including reagent addition and reflux. Use drying tubes filled with a desiccant like CaCl₂ or Drierite on top of condensers to prevent backflow of atmospheric moisture.[6]

-

Caption: Decision tree for troubleshooting sulfonyl chloride reactions.

Frequently Asked Questions (FAQs)

Q1: Why are sulfonyl chlorides so sensitive to water?

Sulfonyl chlorides are potent electrophiles. The sulfur atom is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom. Water, although a weak nucleophile, can attack this electrophilic sulfur center. This initiates a nucleophilic substitution reaction that displaces the chloride leaving group, ultimately forming a sulfonic acid (R-SO₃H) and hydrochloric acid (HCl). [1][3]

Caption: Mechanism of sulfonyl chloride hydrolysis.

Q2: My amine is more nucleophilic than water. Do I still need strictly anhydrous conditions?

Yes, you do. While it is true that amines are generally much stronger nucleophiles than water and will react preferentially with the sulfonyl chloride, this is a matter of reaction kinetics. [1][3]If water is present, a competitive reaction will still occur, leading to the formation of the sulfonic acid byproduct. This side reaction consumes your starting material, lowers your yield, and complicates purification. For clean, high-yielding reactions, it is always best practice to exclude water. [1] Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. [10]Spot three lanes on your TLC plate: your starting amine/alcohol, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture itself. [11]As the reaction progresses, you should see the spot corresponding to your starting nucleophile diminish and a new spot for the less polar sulfonamide/sulfonate ester product appear. The disappearance of the limiting reagent indicates the reaction is likely complete.

Q4: Which drying agent should I use for my solvents?

The choice of drying agent depends on the solvent and its compatibility with your reagents. For solvents commonly used in sulfonyl chloride reactions, molecular sieves are a reliable choice.

| Drying Agent | Suitable Solvents | Mechanism | Notes |

| Molecular Sieves (3Å, 4Å) | DCM, THF, Acetonitrile, Toluene, Ethyl Acetate | Adsorption (traps water in pores) | Highly efficient, non-reactive with most substrates. Requires activation by heating. [7] |

| Anhydrous Magnesium Sulfate (MgSO₄) | DCM, Ethyl Acetate, Diethyl Ether | Forms hydrates (MgSO₄·nH₂O) | Fast, high capacity, and neutral. Good for drying solutions during work-up. [12] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | DCM, Ethyl Acetate, Diethyl Ether | Forms hydrates (Na₂SO₄·10H₂O) | Neutral, but slower and has a lower capacity than MgSO₄. [12] |

| Calcium Chloride (CaCl₂) | DCM, Toluene | Forms hydrates | Can form complexes with alcohols and amines, so use with caution. Good for drying tubes. [6] |

This table provides a general guide. Always consult compatibility charts for specific applications.

Q5: My sulfonyl chloride is a solid. How should I handle it?

Solid sulfonyl chlorides should be weighed and transferred quickly in a dry environment, ideally in a glove box or under a stream of inert gas. Do not leave the container open to the air for extended periods. Store the reagent in a desiccator to protect it from atmospheric moisture between uses. [9]

References

-

Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. [Link]

-

Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Reddit r/chemhelp. [Link]

-

Anhydrous Conditions. Sciencemadness Discussion Board. [Link]

-

Anhydrous conditions Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

-

Why will sulfonic acid chlorides not react with water? Quora. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

-

Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Chemistry Stack Exchange. [Link]

-

Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Anhydrous Conditions Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Williams College. [Link]

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. ACS Publications. [Link]

-

A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]

-

Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]

-

How To: Monitor by TLC. University of Rochester. [Link]

-

Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]

-

3.2: Drying Agents. Chemistry LibreTexts. [Link]

-

Sulfonate Ester Formation. YouTube. [Link]

-

Monitoring Reactions by TLC. Washington State University. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Drying Organic Solutions. University of Colorado Boulder. [Link]

-